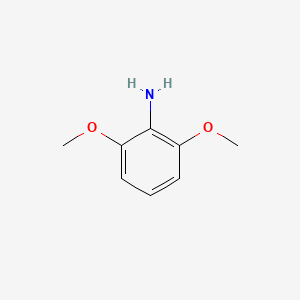

2,6-Dimethoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43758. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBJSEKQNRSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181777 | |

| Record name | Benzenamine, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-70-5 | |

| Record name | Benzenamine, 2,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2734-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,6-Dimethoxyaniline (CAS: 2734-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyaniline, with the Chemical Abstracts Service (CAS) registry number 2734-70-5, is an aromatic organic compound belonging to the aniline family.[1][2] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and two methoxy groups (-OCH₃) at positions 2 and 6.[2] This substitution pattern imparts unique chemical properties that make it a valuable intermediate in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and safety considerations for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance described as a white to off-white or pale cream to brown crystalline powder.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2734-70-5 | [3][5][6] |

| Molecular Formula | C₈H₁₁NO₂ | [6][7] |

| Molecular Weight | 153.18 g/mol | [5][6] |

| Appearance | White to off-white/pale cream to brown crystalline powder | [3][4] |

| Melting Point | 71-78 °C | [3] |

| Boiling Point | 254 °C at 760 mmHg | [8][9] |

| Density | ~1.1 g/cm³ | [8][9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[2] | [2][7] |

| Flash Point | 116 °C | |

| pKa | 4.48 ± 0.10 (Predicted) | |

| InChI Key | HQBJSEKQNRSDAZ-UHFFFAOYSA-N | [4] |

| SMILES | COc1cccc(c1N)OC | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, some partial data has been reported.

-

¹H NMR: A publication reports the following chemical shifts for the synthesized product: δ 6.45 (t, aromatic H), 3.85 (s, OCH₃).[1]

-

¹³C NMR, IR, and Mass Spectrometry: While commercial suppliers may hold this data, it is not readily accessible. Researchers requiring detailed spectroscopic analysis are advised to acquire the data independently or contact suppliers who may provide it upon request.

Synthesis Protocols

This compound is primarily synthesized through the reduction of 2,6-dimethoxynitrobenzene. Two detailed experimental protocols are provided below.

Catalytic Hydrogenation of 2,6-Dimethoxynitrobenzene

This method is an improvement over older techniques that used reactive metals and acids, offering higher product purity and being more environmentally friendly.

Experimental Protocol:

-

Reactor Setup: To a 150 mL high-pressure reactor, add 10 g (55 mmol) of 2,6-dimethoxynitrobenzene, 30 mL of anhydrous ethanol, and 0.2 g of a Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Fill the reactor with high-purity hydrogen gas to a pressure of 1.0 MPa.

-

Reaction: The reaction is carried out at room temperature with stirring. The reaction is considered complete when the hydrogen pressure no longer decreases.

-

Work-up: Upon completion, the reaction mixture is filtered through diatomaceous earth to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a white solid.

-

Yield: This protocol has been reported to produce a yield of approximately 80%.

Synthesis via Hofmann Rearrangement

An alternative laboratory-scale synthesis involves the Hofmann rearrangement of N-hydroxy-2,6-dimethoxybenzamide.

Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, mix 0.237 g (1.2 mmol) of N-hydroxy-2,6-dimethoxybenzamide with 0.166 g (1.2 mmol) of potassium carbonate (K₂CO₃) and 0.5 mL of dimethyl sulfoxide (DMSO).

-

Addition of Acetic Anhydride: Add 1.1 mL (0.012 mmol) of acetic anhydride to the mixture.

-

Heating: Heat the reaction system to 50°C and stir for 10 minutes.

-

Quenching: Cool the reaction mixture to 0°C and treat with approximately 2 mL of 2M hydrochloric acid (HCl) until the mixture becomes a clear solution.

-

Neutralization: Neutralize the solution by adding approximately 2 mL of 2M sodium hydroxide (NaOH).

-

Extraction: Extract the product with diethyl ether (Et₂O) (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a 1:1 mixture of hexane and ether as the eluent to afford this compound as a white crystalline solid.

-

Yield: This method has been reported to yield approximately 93% of the final product.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules. Its primary applications are in the following areas:

-

Pharmaceutical Synthesis: It is used as a precursor for the synthesis of various pharmaceutical compounds.

-

Dye and Pigment Industry: The amino group can be diazotized and coupled to form azo dyes.

-

Materials Science: It can be used in the development of polymers and other materials with specific electronic or optical properties.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents.

Conclusion

References

- 1. This compound | 2734-70-5 | Benchchem [benchchem.com]

- 2. CAS 2734-70-5: this compound | CymitQuimica [cymitquimica.com]

- 3. ganapalifescience.com [ganapalifescience.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2734-70-5 | FD15312 | Biosynth [biosynth.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. innospk.com [innospk.com]

- 9. This compound | CAS#:2734-70-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 2,6-Dimethoxyaniline for Researchers and Drug Development Professionals

Introduction

2,6-Dimethoxyaniline, an aromatic organic compound, is a key intermediate in the synthesis of a variety of more complex molecules. Its unique structural features, particularly the steric and electronic effects of the two methoxy groups ortho to the amine, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and its emerging role in drug discovery, particularly in the development of novel anticancer agents.

Molecular and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the electron-donating methoxy groups and the amino group on the benzene ring dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| CAS Number | 2734-70-5 | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 71-74 °C | [3] |

| Boiling Point | 254 °C | [4] |

| Solubility | Slightly soluble in water. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | Please refer to the original research for the full dataset. |

| ¹³C NMR | CDCl₃ | Please refer to the original research for the full dataset. |

-

FT-IR: Characteristic peaks would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 153. Fragmentation patterns would likely involve the loss of methyl groups (-CH₃) and the methoxy groups (-OCH₃).

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 2,6-dimethoxynitrobenzene. Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profile compared to reductions using metal catalysts in acidic media.[6]

Experimental Protocol: Synthesis via Catalytic Hydrogenation[6]

This protocol describes a mild and efficient synthesis of this compound.

Materials:

-

2,6-dimethoxynitrobenzene

-

Anhydrous ethanol

-

Palladium on carbon (Pd/C) catalyst

-

High-purity hydrogen gas

-

Diatomaceous earth

Equipment:

-

High-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 150 mL high-pressure reactor, add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of Pd/C catalyst.

-

Seal the reactor and fill it with high-purity hydrogen gas to a pressure of 1.0 MPa.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by observing the hydrogen pressure. The reaction is complete when the pressure no longer decreases.

-

Once the reaction is complete, carefully vent the reactor.

-

Filter the reaction mixture through diatomaceous earth to remove the Pd/C catalyst.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The resulting white solid is this compound, which can be further purified if necessary. This procedure typically yields a product with a purity of over 98%.

Experimental Protocol: Purification via Sulfonic Acid Salt Recrystallization

A highly effective method for purifying anilines involves the formation of a sulfonic acid salt, which can then be recrystallized to remove impurities.

Materials:

-

Crude this compound

-

An appropriate alkyl- or arylsulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid)

-

An organic solvent for recrystallization (e.g., ethanol, isopropanol)

-

An aqueous alkali solution (e.g., sodium hydroxide or sodium bicarbonate)

-

An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask with a stirrer

-

Recrystallization apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound in an organic solvent.

-

Add an equimolar amount of the chosen sulfonic acid to the solution to precipitate the corresponding sulfonic acid salt.

-

Collect the salt by filtration.

-

Recrystallize the sulfonic acid salt from a suitable hot organic solvent.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dissolve the purified salt in a mixture of water and an organic extraction solvent.

-

Neutralize the solution with an aqueous alkali solution to liberate the free aniline.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield high-purity this compound.

References

- 1. This compound | 2734-70-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2734-70-5 [chemicalbook.com]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

2,6-Dimethoxyaniline chemical structure and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyaniline is an aromatic organic compound that serves as a crucial building block in synthetic chemistry. Its unique substitution pattern, featuring an aniline core with two methoxy groups in the ortho positions, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) and two methoxy groups (-OCH₃) at positions 2 and 6 relative to the amino group.

Molecular Formula: C₈H₁₁NO₂

Molecular Weight: 153.18 g/mol [1]

IUPAC Name: this compound

Synonyms:

-

2,6-Dimethoxybenzenamine

-

Benzenamine, 2,6-dimethoxy-

CAS Number: 2734-70-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 71-74 °C | |

| Boiling Point | 254 °C at 760 mmHg | |

| Solubility | Slightly soluble in water. | [3] |

| Purity | Typically >98% (by GC) |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and methoxy protons.

¹H NMR (Solvent: CDCl₃):

-

δ 6.72-6.68 (t, 1H): Aromatic proton at the 4-position.

-

δ 6.54-6.52 (d, 2H): Aromatic protons at the 3 and 5-positions.

-

δ 3.85 (s, 6H): Protons of the two methoxy groups.[2]

¹³C NMR Spectroscopy

While a publicly available, fully assigned ¹³C NMR spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the structure. The two methoxy carbons would appear around 55-60 ppm. The aromatic carbons would exhibit distinct signals, with the carbons bearing the methoxy groups (C2, C6) appearing at a lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The carbon attached to the amino group (C1) would also be significantly shifted.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy groups.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-N stretching: In the fingerprint region, typically between 1250-1350 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 153, corresponding to its molecular weight. Common fragmentation patterns for aromatic amines and ethers would be expected. This could include the loss of a methyl group (-CH₃) from a methoxy group to give a fragment at m/z = 138, or the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 122.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a mild and efficient method for the synthesis of this compound from 2,6-dimethoxynitrobenzene.[2]

Materials:

-

2,6-dimethoxynitrobenzene (10 g, 55 mmol)

-

Anhydrous ethanol (30 mL)

-

10% Palladium on carbon (Pd/C) catalyst (0.2 g)

-

High-purity hydrogen gas

-

Diatomaceous earth

Equipment:

-

150 mL high-pressure reactor

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 150 mL high-pressure reactor, sequentially add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of 10% Pd/C catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with high-purity hydrogen gas to 1.0 MPa.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by observing the decrease in hydrogen pressure. The reaction is considered complete when the hydrogen pressure no longer decreases.

-

Once the reaction is complete, carefully vent the reactor.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The resulting white solid is this compound. The reported yield for this method is approximately 80%.[2]

Purification by Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Heat the solution gently while stirring to ensure complete dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

To induce further crystallization, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Role in Drug Discovery and Development

While this compound itself is not typically a pharmacologically active agent, its derivatives have shown significant biological activity. It serves as a key precursor in the synthesis of various bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as antiproliferative agents that act by disrupting tubulin dynamics.

The following diagram illustrates the role of this compound as a synthetic intermediate in the development of bioactive compounds.

Caption: Role of this compound as a synthetic precursor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its well-defined structure and reactivity make it an important starting material for the preparation of a wide range of more complex molecules, including those with potential therapeutic applications. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in research and development, particularly in the field of drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxyaniline: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2,6-Dimethoxyaniline. It includes a compilation of reported values, detailed experimental protocols for their determination, and visual workflows to aid in laboratory practice.

Physical Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its key physical properties are summarized in the table below, providing a consolidated view of data from various sources.

| Physical Property | Value | Source(s) |

| Melting Point | 71-74 °C | [2] |

| 72.0-82.0 °C | [3][4] | |

| 74-78 °C | [1] | |

| 76 °C | [5] | |

| Boiling Point | 140 °C / 15 mmHg | [1][5] |

| 254 °C | [2] | |

| Appearance | White to Off-white powder to crystalline | [1] |

| Pale cream to cream to brown crystals or powder | [3] | |

| Molecular Formula | C₈H₁₁NO₂ | [1][4] |

| Molecular Weight | 153.18 g/mol | [1] |

| Solubility | Slightly soluble in water. Soluble in Methanol. | [1][5][6] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standard laboratory protocols for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]

-

Capillary tubes (sealed at one end)[10]

-

Mortar and pestle (for pulverizing the sample)

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.[10] If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[10]

-

Compact the sample into the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[8] The packed sample height should be approximately 3 mm.[8]

-

-

Measurement with a Mel-Temp Apparatus:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[10]

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point of this compound.[10]

-

Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[9]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][10]

-

-

Mixed Melting Point for Identity Confirmation:

-

To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[11]

-

A 50:50 mixture of the unknown sample and a pure sample of this compound is prepared by grinding them together.[11]

-

The melting point of this mixture is then determined. If the unknown is identical to the known sample, the melting point will be sharp and unchanged. If they are different, the melting point will be depressed and the range will be broader.[11]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[12] The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.[13]

Apparatus:

-

Thiele tube[13]

-

Small test tube or fusion tube[12]

-

Capillary tube (sealed at one end)[12]

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation:

-

Place a few milliliters of the liquid sample (if this compound is melted) into a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.[12]

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.[12]

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the heating oil within the Thiele tube.[13] The open end of the test tube should be above the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[12] The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

-

For boiling points at reduced pressure, a distillation setup is typically used, and the pressure must be recorded along with the temperature.[14]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

References

- 1. ganapalifescience.com [ganapalifescience.com]

- 2. This compound CAS#: 2734-70-5 [m.chemicalbook.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 2734-70-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. westlab.com [westlab.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Unveiling the Solubility Profile of 2,6-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxyaniline in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's behavior in different solvent systems, which is critical for synthesis, formulation, and biological studies.

Summary of Solubility Data

Quantitative solubility data for this compound is not widely available in publicly accessible literature and chemical databases. However, qualitative descriptions of its solubility have been compiled from various sources. The following table summarizes the known solubility characteristics of this compound.

| Solvent | Solubility | Source |

| Water | Slightly soluble | [1][2][3] |

| Methanol | Slightly soluble; Almost transparency | [4][5] |

It is important to note that the term "slightly soluble" is a qualitative descriptor and the actual concentration may vary depending on factors such as temperature and the purity of the compound and solvent. For a related isomer, 2,4-dimethoxyaniline, the solubility in water has been reported as less than 1 mg/mL at 17.2°C (63°F).[6] While not directly applicable to this compound, this provides a potential order of magnitude for its aqueous solubility.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The presence of the amino (-NH2) and methoxy (-OCH3) groups allows for hydrogen bonding with protic solvents, while the benzene ring provides a non-polar character. The interplay of these factors dictates its solubility in various media.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the general steps involved.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, methanol, ethanol, etc.)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a specific speed and temperature or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound at that temperature.

-

Conclusion

While precise quantitative solubility data for this compound remains elusive in the public domain, this guide provides a consolidated view of its qualitative solubility and a detailed protocol for its experimental determination. Understanding the factors that influence its solubility and employing standardized methods like the shake-flask technique are essential for its effective application in research and development. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile of this compound in a wider range of pharmaceutically and synthetically relevant solvents.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound CAS#: 2734-70-5 [m.chemicalbook.com]

- 3. 2734-70-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 2734-70-5 | Benchchem [benchchem.com]

- 5. ganapalifescience.com [ganapalifescience.com]

- 6. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 2,6-Dimethoxyaniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethoxyaniline (CAS No. 2734-70-5). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data generated using computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for analytical studies. The guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds like this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using reputable online prediction software and should be considered as a theoretical reference.

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 | t | 1H | Ar-H (H4) |

| 6.58 | d | 2H | Ar-H (H3, H5) |

| 4.15 | s | 2H | -NH₂ |

| 3.85 | s | 6H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | Ar-C (C2, C6) |

| 124.0 | Ar-C (C1) |

| 123.8 | Ar-C (C4) |

| 105.2 | Ar-C (C3, C5) |

| 55.8 | -OCH₃ |

Table 3: Predicted Major IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1620 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1500 - 1450 | Strong | N-H bend (primary amine) |

| 1260 - 1200 | Strong | C-O stretch (aryl ether, asymmetric) |

| 1050 - 1000 | Strong | C-O stretch (aryl ether, symmetric) |

| 800 - 700 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 153 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 80 | [M - CH₃]⁺ |

| 110 | 40 | [M - CH₃ - CO]⁺ |

| 95 | 30 | [M - 2xCH₃ - O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or sonicator.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the sample gauge to ensure the correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

After data collection, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry (MS)

1. Sample Preparation (Direct Insertion Probe - Electron Ionization):

-

Load a small amount of the solid this compound into a clean capillary tube.

-

Insert the capillary tube into the direct insertion probe.

2. Data Acquisition:

-

Insert the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

The mass spectrum is typically scanned over a range of m/z 50 to 500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Steric and electronic effects of 2,6-dimethoxy substitution

An In-depth Technical Guide on the Steric and Electronic Effects of 2,6-Dimethoxy Substitution

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethoxy substitution pattern on an aromatic ring introduces a unique combination of steric and electronic effects that significantly influence molecular conformation, reactivity, and biological activity. This guide provides a comprehensive analysis of these effects, detailing their theoretical underpinnings, methods of quantification, and practical implications in chemical and pharmaceutical research. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways, this document serves as a technical resource for professionals engaged in molecular design and drug development.

Introduction

The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemistry and drug design. Among the vast array of possible substitution patterns, the 2,6-dimethoxy arrangement presents a particularly interesting case. The two methoxy groups, positioned ortho to the point of attachment, exert profound steric hindrance while simultaneously modulating the electronic environment of the phenyl ring through their inductive and resonance effects. Understanding and harnessing these dual characteristics is critical for predicting molecular behavior and designing molecules with desired properties.

Steric Effects of 2,6-Dimethoxy Substitution

The primary steric effect of 2,6-dimethoxy substitution is significant steric hindrance around the ipso-carbon. This bulkiness restricts the rotation of the phenyl ring and influences the preferred conformation of the molecule, which can have profound consequences on reaction rates and intermolecular interactions.

Conformational Restriction

The two ortho-methoxy groups flank the substituent at the 1-position, forcing it and the phenyl ring into a non-planar arrangement to minimize van der Waals repulsion. This is evident from X-ray crystallography studies of 2,6-dimethoxyphenyl derivatives, which often show a significant dihedral angle between the plane of the phenyl ring and the plane of the attached substituent. For example, in the crystal structure of 2-(2,6-dimethoxyphenyl)-2,5-dimethylbicyclo[3.2.1]octane-6,8-dione, the aryl group is disposed in a way to minimize steric interactions.[1] Similarly, crystallographic data for 2-[4-(2,6-dimethoxyphenyl)butyl]-1,3-dimethoxybenzene provides insights into the conformational preferences imposed by this substitution pattern.[2][3]

Quantification of Steric Effects

Quantifying the steric effect of ortho substituents is notoriously challenging. While the Hammett equation is effective for meta and para substituents, it often fails for ortho positions due to the interference of steric effects.[4][5][6] To address this, several parameters have been developed to quantify steric hindrance.

-

Taft Steric Parameter (Es): This parameter is derived from the rates of acid-catalyzed hydrolysis of esters.[7] A more negative Es value indicates greater steric hindrance.

-

Charton's Steric Parameter (υ): This parameter is based on the van der Waals radii of the substituents and is considered a more direct measure of steric bulk.[8][9]

-

Sterimol Parameters (L, B1, B5): These parameters provide a more detailed, multidimensional description of a substituent's size and shape.[10][11][12]

While specific values for the entire 2,6-dimethoxyphenyl group are not commonly tabulated due to their complexity and dependence on conformation, the values for a single methoxy group can be considered.

| Parameter | Value for -OCH3 | Description |

| Taft Es | -0.55 | Quantifies steric hindrance based on reaction rates.[7] |

| Charton's υ | 0.36 | Based on van der Waals radii.[9] |

| Sterimol L | 2.98 Å | Length of the substituent. |

| Sterimol B1 | 1.35 Å | Minimum width. |

| Sterimol B5 | 2.04 Å | Maximum width. |

The presence of two methoxy groups in the ortho positions would lead to a significantly larger and more complex steric profile than a single methoxy group.

Electronic Effects of 2,6-Dimethoxy Substitution

The methoxy group is an electron-donating group, influencing the electron density of the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.

Inductive and Resonance Effects

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.[13]

In the case of a methoxy group, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character, particularly activating the ortho and para positions.[14] With two methoxy groups at the 2 and 6 positions, the ring becomes highly electron-rich.

Quantification of Electronic Effects: Hammett Constants

The electronic influence of substituents is commonly quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids.[15]

-

σm (meta): Primarily reflects the inductive effect.

-

σp (para): Reflects a combination of inductive and resonance effects.

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | σm | σp |

| -OCH3 | +0.12 | -0.27 |

The positive σm value for the methoxy group reflects its electron-withdrawing inductive effect.[14] In contrast, the negative σp value demonstrates the dominance of the electron-donating resonance effect at the para position. For a 2,6-dimethoxy substituted ring, the electronic environment is a complex interplay of these effects from both groups, leading to a highly activated aromatic system.

Case Study: Trimetazidine Signaling Pathway

Trimetazidine, a drug used to treat angina pectoris, contains a 2,3,4-trimethoxybenzyl moiety, which is structurally related to the 2,6-dimethoxyphenyl group. Its mechanism of action provides an excellent example of how the electronic properties of methoxy-substituted phenyl rings can be exploited in drug design. Trimetazidine is a metabolic agent that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[16][17][18][19] This effect is mediated through the activation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) pathways.[20][21]

Caption: Trimetazidine's cardioprotective signaling pathway.

Experimental Protocols

The quantification of steric and electronic effects relies on precise experimental measurements. Below are detailed methodologies for key experiments.

Protocol for Determining Hammett Constants via Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for a substituted benzoic acid, which is then used to calculate the Hammett constant.

Objective: To determine the σ value for a given substituent.

Materials:

-

pH meter, calibrated

-

Microburette

-

Magnetic stirrer and stir bar

-

Beakers

-

Substituted and unsubstituted benzoic acids (approx. 4 x 10-4 mol)

-

70:30 ethanol-water solution

-

Standardized 0.05 M NaOH in 70:30 ethanol-water

Procedure:

-

Sample Preparation: Accurately weigh approximately 4 x 10-4 mol of the substituted benzoic acid and dissolve it in 25 mL of the 70:30 ethanol-water solution in a beaker with a magnetic stir bar.

-

Initial pH: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode in the solution, and record the initial pH.

-

Titration: Titrate the acid solution with the standardized 0.05 M NaOH solution. Record the pH after each addition of approximately 0.25 mL of titrant. Near the equivalence point, reduce the volume of each addition to ~0.1 mL to obtain a more precise endpoint.

-

Data Analysis:

-

Plot a titration curve (pH vs. volume of NaOH added).

-

Determine the equivalence point (Veq) from the point of maximum slope on the curve.

-

The pH at half the equivalence volume (Veq/2) is equal to the pKa of the acid.

-

-

Repeat: Perform the same procedure for unsubstituted benzoic acid to determine its pKa (pKaH).

-

Calculation: Calculate the Hammett constant (σ) using the following equation: σ = pKaH - pKaX where pKaX is the pKa of the substituted benzoic acid.

Protocol for Kinetic Studies using UV-Vis Spectroscopy

This protocol describes how to measure the rate of a reaction involving a chromophoric 2,6-dimethoxyphenyl-substituted compound.

Objective: To determine the rate constant of a reaction.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Reactants (one of which is the 2,6-dimethoxyphenyl compound with a distinct UV-Vis absorbance)

-

Appropriate solvent

-

Micropipettes

Procedure:

-

Wavelength Scan: Obtain the UV-Vis spectrum of the starting material to identify the wavelength of maximum absorbance (λmax).

-

Reaction Setup: In a cuvette, combine the solvent and all reactants except for the one that initiates the reaction. Place the cuvette in the temperature-controlled holder and allow it to equilibrate.

-

Initiation and Data Collection: Initiate the reaction by adding the final reactant and quickly mixing. Immediately begin recording the absorbance at λmax at regular time intervals.

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentration, if the molar absorptivity (ε) is known.

-

Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the order of the reaction with respect to the chromophoric species.

-

The rate constant (k) is determined from the slope of the linear plot.

-

Workflow for Structural Analysis via X-ray Crystallography

This workflow outlines the steps for determining the three-dimensional structure of a 2,6-dimethoxyphenyl-substituted compound.

Caption: Workflow for X-ray crystallography analysis.

Conclusion

The 2,6-dimethoxy substitution imparts a powerful and distinct set of steric and electronic properties to aromatic compounds. The pronounced steric hindrance dictates molecular conformation and can be a crucial element in achieving selectivity in chemical reactions and biological interactions. Simultaneously, the strong electron-donating nature of the two methoxy groups renders the aromatic ring highly nucleophilic and influences the electronic properties of attached functional groups. A thorough understanding and quantitative assessment of these effects, through the parameters and experimental protocols outlined in this guide, are essential for the rational design of new molecules in materials science, catalysis, and particularly in the field of drug development, where such substitutions can profoundly impact efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. web.viu.ca [web.viu.ca]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 17. Trimetazidine - Wikipedia [en.wikipedia.org]

- 18. Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials’ results | Kremneva | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 19. ahajournals.org [ahajournals.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethoxyaniline: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and optimal storage conditions for 2,6-dimethoxyaniline. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, where it serves as a key building block. This document outlines the known stability characteristics, provides detailed protocols for stability testing based on established guidelines, and offers clear recommendations for storage and handling to maintain product quality and ensure experimental reproducibility.

Core Stability Profile

This compound is a solid crystalline substance that is generally stable under recommended storage conditions.[1] However, like many aromatic amines, its stability can be compromised by exposure to environmental factors such as light, heat, and oxygen. The electron-donating nature of the two methoxy groups on the aniline ring influences its reactivity and potential degradation pathways.

Factors Influencing Stability

Several factors can impact the long-term stability of this compound:

-

Temperature: Elevated temperatures can accelerate the rate of degradation. While it is often shipped and stored at room temperature, long-term stability is enhanced at lower temperatures.[2][3]

-

Light: Aromatic amines can be susceptible to photodecomposition. Therefore, protection from light is a critical aspect of storage.

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the amine functional group. Storage under an inert atmosphere is recommended to prevent this.

-

Humidity: Moisture can affect the physical and chemical properties of solid compounds. Storage in a dry environment is advisable.

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates are incompatible with this compound and can cause vigorous reactions or degradation.

Hazardous Decomposition Products

Under thermal decomposition, this compound may release hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4]

Quantitative Stability Data

While specific public data on the long-term quantitative degradation of this compound is limited, the following tables are structured to present the type of data that should be generated during formal stability studies, based on ICH guidelines.

Table 1: Long-Term Stability Data

| Storage Condition | Time Point | Assay (%) | Appearance | Impurity Profile (Specify) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | (Initial Value) | White to off-white crystalline powder | (Initial Profile) |

| 3 Months | ||||

| 6 Months | ||||

| 9 Months | ||||

| 12 Months | ||||

| 18 Months | ||||

| 24 Months | ||||

| 36 Months |

Table 2: Accelerated Stability Data

| Storage Condition | Time Point | Assay (%) | Appearance | Impurity Profile (Specify) |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | (Initial Value) | White to off-white crystalline powder | (Initial Profile) |

| 1 Month | ||||

| 3 Months | ||||

| 6 Months |

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products) and are designed to assess the intrinsic stability of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound. This study is typically performed on a single batch.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Hydrolytic Degradation:

-

Acidic Condition: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C for 48 hours.

-

Basic Condition: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C for 48 hours.

-

Neutral Condition: Mix 5 mL of the stock solution with 5 mL of purified water. Store at 60°C for 48 hours.

-

At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

3. Oxidative Degradation:

-

Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Store protected from light at room temperature for 48 hours.

-

Withdraw and analyze samples at appropriate time intervals.

4. Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a petri dish.

-

Expose to a dry heat of 70°C in a calibrated oven for 7 days.

-

At specified time points, collect samples, dissolve in a suitable solvent, and analyze.

5. Photostability Testing (Solid State):

-

Expose a thin layer of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be placed in a light-proof container in the same environmental conditions.

-

Analyze both the exposed and control samples for degradation.

Analytical Method:

-

A validated stability-indicating HPLC method with a UV detector is recommended for the analysis of the stressed samples. The method should be able to separate the parent compound from all significant degradation products. Peak purity analysis should be performed to ensure the specificity of the method.

Visualization of Stability Factors and Storage Workflow

The following diagrams, created using the DOT language, illustrate the key factors affecting the stability of this compound and a recommended workflow for its storage and handling.

Summary of Recommendations

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, well-ventilated area. While room temperature is generally acceptable for short-term storage, refrigeration (2-8°C) is preferable for long-term stability.[2][3]

-

Container: Use a tightly sealed, light-resistant container.

-

Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

-

Handling: When handling, avoid contact with incompatible materials. Use appropriate personal protective equipment, including gloves and safety glasses. Wash hands thoroughly after handling.

-

Documentation: Maintain clear records of the date of receipt, opening, and any observations regarding the material's appearance over time.

By adhering to these guidelines, researchers and drug development professionals can be confident in the quality and reliability of this compound for their applications.

References

2,6-Dimethoxyaniline: A Comprehensive Technical Guide on its Biological Activities and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyaniline (CAS No: 2734-70-5), an aromatic amine, is a versatile chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its biological activities, including potential therapeutic applications and associated toxicities, are of growing interest to the scientific community. This technical guide provides an in-depth overview of the known biological effects and toxicological profile of this compound, supported by experimental data and methodological details. It is important to distinguish this compound from its structural analog, 2,6-dimethylaniline (2,6-xylidine), as the latter has been more extensively studied for its carcinogenic properties.[2][3] This guide will focus exclusively on this compound.

Biological Activities

The biological activities of this compound and its derivatives are primarily linked to their antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

The presence of electron-donating methoxy groups on the aniline ring suggests that this compound may possess antioxidant properties by scavenging free radicals. While direct quantitative data for the parent compound is limited, studies on closely related dimethoxyaniline derivatives have demonstrated significant antioxidant potential through various assays.[4]

Antimicrobial Activity

This compound has been identified as a synthetic compound with antibacterial properties. It has shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. However, it has been reported to be ineffective against Pseudomonas aeruginosa.[5][6] Derivatives of this compound, particularly Schiff bases, have also been investigated for their antimicrobial potential. For instance, a Schiff base derivative of syringaldehyde and aniline demonstrated notable antibacterial activity.[1]

Anticancer Activity

Derivatives of this compound have shown promise as potential anticancer agents. Studies have indicated that these compounds can exhibit cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve the disruption of critical cellular processes, such as tubulin polymerization, and the generation of reactive oxygen species (ROS), leading to apoptosis.[7]

Toxicity Profile

The toxicity of this compound is a critical consideration for its handling and potential therapeutic applications. Information is primarily derived from safety data sheets and toxicological assessments of related compounds.

Acute Toxicity

This compound is classified as harmful if swallowed and toxic in contact with skin.[8] While a specific oral LD50 for this compound is not consistently reported, one source, despite confusing the compound with 2,6-dimethylaniline, mentions an oral LD50 of approximately 1.2-1.3 g/kg in rats.[7] However, for the distinct compound 2,6-dimethylaniline, oral LD50 values in rats are reported to be in the range of 840-1230 mg/kg.[9]

Organ-Specific Toxicity

Prolonged or repeated exposure to this compound may cause damage to organs, with the kidneys being a potential target.[10] Long-term studies on the related compound, 2,6-dimethylaniline, have indicated a potential carcinogenic risk, with an increased incidence of nasal cavity tumors in animal models.[7] However, the carcinogenicity of this compound itself has not been definitively established.

Genotoxicity

There is limited specific data on the genotoxicity of this compound. However, the genotoxicity of the related compound, 2,6-dimethylaniline, has been a subject of investigation, with some studies suggesting a potential for DNA damage.[6]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2734-70-5 | [7] |

| Molecular Formula | C₈H₁₁NO₂ | [6] |

| Molecular Weight | 153.18 g/mol | [7] |

| Melting Point | 71-74 °C | [1] |

| Boiling Point | 254 °C | [1] |

| Appearance | White to light brown crystalline powder | [1] |

| Solubility | Slightly soluble in water | [11] |

Table 2: Summary of Reported Biological Activities

| Activity | Organism/Cell Line | Observed Effect | Reference(s) |

| Antibacterial | Staphylococcus aureus | Effective | [5][6] |

| Escherichia coli | Effective | [5][6] | |

| Pseudomonas aeruginosa | Not effective | [5][6] | |

| Anticancer | Various cancer cell lines (derivatives) | Cytotoxic effects, inhibition of tumor growth | [7] |

Table 3: Summary of Toxicity Data

| Toxicity Endpoint | Classification/Value | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed | [8] |

| Acute Dermal Toxicity | Toxic in contact with skin | [8] |

| Acute Inhalation Toxicity | Harmful if inhaled | [8] |

| Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (kidney) | [8][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the catalytic hydrogenation of 2,6-dimethoxynitrobenzene.[12]

Materials:

-

2,6-dimethoxynitrobenzene

-

Anhydrous ethanol

-

Palladium on carbon (Pd/C) catalyst

-

High-purity hydrogen gas

-

Diatomaceous earth

-

High-pressure reactor

-

Rotary evaporator

Procedure:

-

In a 150 mL high-pressure reactor, add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of Pd/C catalyst.

-

Fill the reactor with high-purity hydrogen gas to a pressure of 1.0 MPa.

-

Conduct the reaction at room temperature, monitoring the hydrogen pressure. The reaction is complete when the pressure no longer decreases.

-

Filter the reaction mixture through diatomaceous earth.

-

Concentrate the filtrate using a rotary evaporator to obtain the solid product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH

-

Methanol or ethanol

-

This compound (or its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of the test compound and positive control in methanol (e.g., 1 mg/mL) and perform serial dilutions.

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test samples or standards to the wells. Use methanol as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.[5]

Visualizations

References

- 1. researchtrend.net [researchtrend.net]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. litfl.com [litfl.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 2734-70-5 | FD15312 | Biosynth [biosynth.com]

- 7. This compound | 2734-70-5 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Synthetic Cornerstone: A Technical Guide to 2,6-Dimethoxyaniline as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxyaniline is a highly versatile aromatic amine that serves as a pivotal precursor in the landscape of modern organic synthesis. Its unique electronic properties and steric profile, conferred by the two methoxy groups ortho to the amine functionality, make it an indispensable building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, synthesis, and, most critically, its application in the synthesis of high-value compounds, including heterocyclic systems, cross-coupled products, and biologically active molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of its synthetic utility.

Physicochemical Properties

This compound is an off-white to light yellow crystalline solid. Its key physical and chemical properties are summarized below, providing essential data for reaction planning and safety considerations.

| Property | Value |

| CAS Number | 2734-70-5 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Melting Point | 71-74 °C |

| Boiling Point | 253.6 ± 20.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 115.6 ± 29.0 °C |

| Solubility | Slightly soluble in water |

| Appearance | Off-white to light yellow crystalline powder |

| InChI Key | HQBJSEKQNRSDAZ-UHFFFAOYSA-N |

(Data sourced from multiple chemical suppliers and databases)

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 2,6-dimethoxynitrobenzene. Modern protocols have significantly improved upon older methods that required harsh conditions, now favoring milder pressures and temperatures with highly efficient catalysts like Palladium on Carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation[1]

-

Apparatus: A 150 mL high-pressure reactor equipped with a magnetic stirrer.

-

Reagents:

-

2,6-dimethoxynitrobenzene (10 g, 55 mmol)

-

Anhydrous ethanol (30 mL)

-

10% Pd/C catalyst (0.2 g, 2% w/w)

-

High-purity hydrogen (H₂) gas

-

Diatomaceous earth

-

-

Procedure:

-